3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate
Description
Historical Development and Evolution of Imidazolium Nitrate Ionic Liquids
The development of imidazolium-based ionic liquids (ILs) traces back to foundational work in the early 20th century, but significant strides occurred in the 1980s with John Wilkes’ introduction of 1-alkyl-3-methylimidazolium cations paired with chloroaluminate anions. These early systems, such as 1-ethyl-3-methylimidazolium chloride-aluminum chloride ([C~2~C~1~im]Cl-AlCl~3~), demonstrated room-temperature liquidity and adjustable acidity, paving the way for non-chloroaluminate variants. By the 1990s, researchers began exploring air- and water-stable anions like nitrate ([NO~3~]^−^), leading to the synthesis of 1-ethyl-3-methylimidazolium nitrate ([C~2~C~1~im][NO~3~]).
The incorporation of longer alkyl chains, such as hexyl groups at the N3 position, emerged as a strategy to modulate hydrophobicity and viscosity. For example, replacing ethyl with hexyl in [C~6~C~1~im][NO~3~] (3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate) significantly reduced water miscibility while enhancing thermal stability. This evolution paralleled broader trends in IL design, where alkyl chain length and anion selection became critical levers for tailoring properties like conductivity and solvation capacity.
Table 1: Key Milestones in Imidazolium Nitrate Ionic Liquid Development
Theoretical Framework of 1-Hexyl-3-Methylimidazolium Nitrate in Ionic Liquid Science
Theoretical studies of 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate revolve around its unique cation-anion interactions and liquid-phase organization. Quantum mechanical analyses reveal that the nitrate anion preferentially forms hydrogen bonds with the C2–H group of the imidazolium ring, a interaction stabilized by the anion’s strong hydrogen-bond-accepting capacity. Molecular dynamics (MD) simulations further illustrate that the hexyl chain induces micellar-like aggregation in the liquid phase, with nonpolar domains segregating from ionic regions.
The compound’s liquid structure is governed by:
- Cation-anion hydrogen bonding : The nitrate anion interacts with the imidazolium C2–H group at distances of ~2.1 Å, as confirmed by X-ray diffraction.
- Alkyl chain stacking : The hexyl group adopts gauche conformations, promoting van der Waals interactions between adjacent cations.
- Anion spatial distribution : Nitrate anions occupy interstitial spaces between cationic headgroups, minimizing Coulombic repulsion.
Table 2: Theoretical Models Applied to 3-Hexyl-1-Methyl-1,2-Dihydroimidazol-1-Ium Nitrate
Nomenclature Variations and Structural Classification in Scientific Literature
The systematic naming of 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate follows IUPAC guidelines but exhibits variations across disciplines. The preferred name denotes substituent positions:
- 1-methyl : Methyl group at the N1 position.
- 3-hexyl : Hexyl chain at the N3 position.
- 1,2-dihydroimidazol-1-ium : Indicates a partially saturated imidazolium ring with two double bonds.
Alternative nomenclature includes:
- HMImNO~3~ : Abbreviated form using initial letters for substituents (H = hexyl, M = methyl).
- [C~6~C~1~im][NO~3~] : "C~6~" denotes the N3 hexyl chain, "C~1~" the N1 methyl group.
Structural classifications emphasize:
- Cation type : 1,3-dialkylimidazolium derivatives.
- Anion basicity : Weakly basic nitrate anion (pKa ≈ −1.3).
- Degree of saturation : Dihydro designation distinguishes it from fully aromatic imidazolium salts.
Table 3: Nomenclature Comparison Across Literature
| Source | Name Used | Key Feature Highlighted |
|---|---|---|
| Synthetic Chemistry | 3-Hexyl-1-methylimidazolium nitrate | Focus on alkyl substituents |
| Physical Chemistry | 1,2-Dihydro-1-methyl-3-hexylimidazolium nitrate | Emphasizes ring saturation |
| Materials Science | [C~6~C~1~dhim][NO~3~] | Combines substituent and saturation info |
Properties
IUPAC Name |
3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-9H,3-7,10H2,1-2H3;/q;-1/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJUVCGRFZCTDO-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate typically involves the following steps :
Starting Materials: The reaction begins with hexyl imidazole and a solvent such as methanol.
Addition of Nitrate: Nitric acid is added to the reaction mixture, acting as a catalyst.
Reaction Conditions: The mixture is heated to an appropriate temperature and allowed to react for a specific period.
Isolation: After the reaction is complete, the mixture is cooled and filtered to obtain the final product.
Chemical Reactions Analysis
3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include nitric acid, methanol, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Characteristics
3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate has the following characteristics:
- Molecular Formula : C₁₀H₁₉N₃O₃
- Molecular Weight : Approximately 229.276 g/mol
- State : Ionic liquid
- Thermal Stability : High thermal stability and low volatility
- Solubility : Soluble in polar solvents due to its nitrate anion
These properties make it suitable for diverse applications in scientific research.
Solvent for Chemical Reactions
Ionic liquids like 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate are increasingly used as solvents in chemical reactions due to their ability to dissolve a wide range of organic and inorganic compounds. They can facilitate reactions that require specific solvation environments, improving yield and selectivity.
Catalysis
Research indicates that this compound can form complexes with metal ions, enhancing its potential as a catalyst or catalyst support in various chemical reactions. Its ability to stabilize reactive intermediates can lead to more efficient catalytic processes.
Antimicrobial Properties
Studies have shown that 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate exhibits antimicrobial activity against certain bacterial strains. This property makes it a candidate for applications in pharmaceuticals and biocides, particularly in formulations aimed at controlling microbial growth.
Drug Delivery Systems
The compound's solubility profile allows it to interact effectively with both hydrophilic and hydrophobic substances, making it suitable for use in drug delivery systems where controlled release is necessary. Its low toxicity profile suggests compatibility with biological systems.
Electrochemical Devices
The unique ionic nature and stability of 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate make it an excellent candidate for use in electrochemical devices such as batteries and supercapacitors. Its properties can enhance ionic conductivity, leading to improved device performance .
Electrochromic Materials
Recent patents indicate potential applications in electrochromic materials where ionic liquids are used as electrolytes or components of the electrochromic layer. The ability of this compound to facilitate electron transfer may lead to advancements in display technologies .
Mechanism of Action
The mechanism of action of 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate involves its behavior as a short-chain cationic surfactant . It exhibits aggregation behavior in aqueous solutions at various temperatures, which influences its interactions with other molecules and its overall effectiveness in different applications.
Comparison with Similar Compounds
Comparison with Structural Isomers
Positional Isomerism: 1-Hexyl-3-methyl-1,2-dihydroimidazol-1-ium Nitrate
A key structural analog is 1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium nitrate (PubChem entry, ), where the hexyl and methyl groups are transposed. While both compounds share the same molecular formula (C₁₀H₁₉N₃O₃), their substituent positions influence properties:
- Polarity and Solubility: The 3-hexyl-1-methyl isomer likely exhibits reduced polarity compared to the 1-hexyl-3-methyl variant due to the hexyl group’s placement farther from the cationic center. This may enhance solubility in nonpolar solvents.
Comparison with Other Imidazolium Nitrates
Pharmaceutical Impurities (Dichlorobenzyl-Substituted Nitrates)
Several imidazolium nitrate derivatives, such as 1-[(2RS)-2-[(3,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate (MM0281.06, ), are documented as pharmaceutical impurities. Key distinctions include:
- Substituent Complexity : These compounds feature bulky dichlorobenzyl groups, which reduce solubility in aqueous media compared to the simpler alkyl-substituted target compound.
- Applications : Dichlorobenzyl derivatives are primarily linked to drug synthesis pathways, whereas 3-hexyl-1-methyl-... nitrate’s IL properties favor catalysis or green chemistry.
Role of the Nitrate Counterion vs. Other Anions
The nitrate anion’s weakly coordinating nature contrasts with strongly coordinating anions like chloride (Cl⁻) or sulfate (SO₄²⁻). For example, zinc chloride (ZnCl₂) exhibits high solubility in water (432 g/100 mL at 25°C) and industrial applications in electrolytes and catalysis . In ILs:
- Nitrate vs. Chloride : Nitrate-based ILs typically have lower melting points and viscosities than chloride analogs, enhancing their utility as solvents.
- Reactivity : Nitrate’s redox activity (e.g., in NZVI systems for environmental nitrate removal, ) differs from chloride’s inertness, influencing applications in electrochemical systems.


Catalytic Performance in Ionic Liquids
Imidazolium nitrates are explored in hydrogenation and organic synthesis due to their ability to stabilize nanoparticles and modify reaction pathways. For instance, IL-stabilized nanoparticles show enhanced activity in alkene hydrogenation . The target compound’s hexyl chain may improve catalyst immobilization in biphasic systems.
Environmental Considerations
Nitrate’s environmental mobility (evidenced in NZVI-mediated nitrate reduction studies, ) contrasts with the stability of imidazolium nitrates in synthetic settings, underscoring the importance of structural design in controlling reactivity.
Biological Activity
3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate, also known as 1-hexyl-3-methylimidazolium nitrate (HMIM-NO3), is a type of ionic liquid characterized by its unique structure and properties. With a molecular formula of C10H20N3O3 and a molecular weight of approximately 229.276 g/mol, this compound has garnered attention for its potential biological applications, particularly in antimicrobial activity and drug delivery systems.
Properties and Structure
The structural features of HMIM-NO3 include a hydrophobic hexyl chain and a hydrophilic imidazolium cation, which contribute to its solubility in polar solvents and its ability to interact with biological membranes. This ionic liquid exhibits high thermal stability and low volatility, typical characteristics that enhance its utility in various chemical processes.
Antimicrobial Properties
Recent studies have indicated that HMIM-NO3 possesses significant antimicrobial properties. Research shows that it can inhibit the growth of certain bacterial strains, suggesting its potential use as a biocide or in pharmaceutical applications. The mechanism behind this activity may involve disruption of microbial cell membranes, leading to cell lysis.
Low Toxicity Profile
One of the notable advantages of HMIM-NO3 is its low toxicity profile. This characteristic makes it suitable for applications in biological systems without significant adverse effects on human health or the environment. Its compatibility with biological materials enhances its potential for use in drug delivery systems where controlled release is necessary.
Comparative Analysis with Similar Compounds
The biological activity of HMIM-NO3 can be compared with other imidazolium-based ionic liquids. The following table summarizes some key structural and functional differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Hexyl-3-methylimidazolium bromide | C10H20N2Br | Different solubility characteristics due to bromide ion. |
| 1-Hexyl-3-methylimidazolium tetrafluoroborate | C10H20N2BF4 | Known for high thermal stability; used in electrochemical applications. |
| 1-Methyl-3-octylimidazolium nitrate | C11H22N2O3 | Similar biological activity but longer alkyl chain affects solubility. |
This comparison highlights how variations in anionic components or alkyl chain lengths influence the physical properties and applications while maintaining similar imidazolium structures.
Case Studies
Several case studies have explored the applications of HMIM-NO3 in various fields:
- Antimicrobial Efficacy : A study demonstrated that HMIM-NO3 effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at specific concentrations, indicating its potential as an antimicrobial agent.
- Drug Delivery Systems : Research on drug formulation using HMIM-NO3 showed enhanced solubility and bioavailability for poorly soluble drugs, suggesting its utility in pharmaceutical formulations aimed at improving therapeutic efficacy.
The biological activity of HMIM-NO3 is primarily attributed to its ionic nature, which allows it to interact effectively with biological membranes. This interaction can lead to membrane destabilization in sensitive microorganisms, resulting in cell death. Additionally, the compound's ability to form complexes with metal ions enhances its utility in catalysis and material science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate?
- Methodological Answer : The synthesis involves two key steps:
Alkylation : React imidazole with 1-bromohexane in the presence of potassium hydroxide (KOH) as a base catalyst. This step substitutes the hexyl group at the 1-position of the imidazole ring. Reflux in dimethyl sulfoxide (DMSO) for 1.5–2 hours ensures complete alkylation .
Anion Exchange : Replace the bromide counterion with nitrate using silver nitrate (AgNO₃) or ion-exchange resins. Monitor completion via halide precipitation tests or ion chromatography .
- Key Considerations : Optimize molar ratios (e.g., 1:1.2 imidazole-to-alkyl halide) and reaction time to minimize byproducts like unreacted imidazole or di-alkylated impurities .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Dissolve the compound in DMSO-d₆ and compare chemical shifts to analogous imidazolium salts (e.g., δ ~9.8 ppm for the NCHN proton in imidazolium rings) .
- FTIR : Confirm the nitrate anion via asymmetric stretching bands near 1380 cm⁻¹ and C-N/C=N vibrations (1625–1265 cm⁻¹) .
- Elemental Analysis : Validate purity by matching experimental C/H/N percentages to theoretical values .
Q. How should researchers assess the compound’s stability under varying conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Imidazolium nitrates typically degrade above 200°C .
- Hygroscopicity : Store in desiccators with anhydrous CaCl₂, as nitrate salts are prone to moisture absorption .
- Light Sensitivity : Conduct UV-Vis spectroscopy over time to detect photolytic decomposition (e.g., nitrate → nitrite conversion) .
Q. What purification strategies are effective for removing synthetic byproducts?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to isolate the product from unreacted starting materials.
- Column Chromatography : Employ silica gel with a polar eluent (e.g., CH₃CN:H₂O) to separate di-alkylated impurities .
- Ion-Exchange Resins : Remove residual halides using Amberlyst® A-26 (OH⁻ form) followed by nitrate metathesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals by correlating coupled spins and heteronuclear bonds .
- X-ray Crystallography : Resolve structural ambiguities (e.g., anion orientation or hydrogen bonding) via single-crystal analysis. Nitrate anions often form bifurcated hydrogen bonds with imidazolium C-H groups, influencing packing .
- Dynamic NMR : Probe conformational flexibility (e.g., hexyl chain rotation) by varying temperature during NMR acquisition .
Q. What computational methods are suitable for modeling cation-anion interactions in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate optimized geometries and interaction energies (e.g., B3LYP/6-311+G(d,p)). Focus on hydrogen bonds between imidazolium C-H and nitrate O atoms .
- Molecular Dynamics (MD) : Simulate bulk behavior in solvents like water or acetonitrile to predict solubility and aggregation trends .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions to rationalize reactivity in substitution reactions .
Q. How can factorial design optimize synthesis parameters (e.g., yield, purity)?
- Methodological Answer :
- Variables : Test temperature (60–100°C), reaction time (1–3 hours), and solvent polarity (DMSO vs. DMF) .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 80°C, 2 hours in DMSO maximizes yield ≥75%) .
- Validation : Replicate top-performing conditions in triplicate to ensure reproducibility .
Q. What strategies mitigate side reactions during alkylation (e.g., di-alkylation or ring oxidation)?
- Methodological Answer :
- Controlled Stoichiometry : Use a slight excess of imidazole (1:1.1 ratio) to limit di-alkylation .
- Inert Atmosphere : Conduct reactions under N₂ or Ar to prevent oxidation of the imidazole ring .
- Additives : Introduce mild oxidizing agents (e.g., K₂CO₃) to stabilize intermediates and suppress side pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


